Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate
Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate
ThioGlo1 is a thiol-reactive fluorescent probe. Upon reaction with a thiol group, a fluorescent adduct is formed that displays excitation/emission maxima of 384/513 nm, respectively. It also reacts with sulfite to form a fluorescent adduct with similar spectral characteristics, and interference from sulfite during thiol determination must be accounted for using secondary methods. ThioGlo1 has been used to monitor the oxidative stability of beer.
Brand Name:
Vulcanchem
CAS No.:
137350-66-4
VCID:
VC21227327
InChI:
InChI=1S/C20H13NO7/c1-26-14-6-4-10-3-5-13-11(9-12(19(24)27-2)20(25)28-13)17(10)18(14)21-15(22)7-8-16(21)23/h3-9H,1-2H3
SMILES:
COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O
Molecular Formula:
C20H13NO7
Molecular Weight:
379.3 g/mol
Methyl 10-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-9-methoxy-3-oxo-3H-benzo[f]chromene-2-carboxylate
CAS No.: 137350-66-4
Cat. No.: VC21227327
Molecular Formula: C20H13NO7
Molecular Weight: 379.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | ThioGlo1 is a thiol-reactive fluorescent probe. Upon reaction with a thiol group, a fluorescent adduct is formed that displays excitation/emission maxima of 384/513 nm, respectively. It also reacts with sulfite to form a fluorescent adduct with similar spectral characteristics, and interference from sulfite during thiol determination must be accounted for using secondary methods. ThioGlo1 has been used to monitor the oxidative stability of beer. |
|---|---|
| CAS No. | 137350-66-4 |
| Molecular Formula | C20H13NO7 |
| Molecular Weight | 379.3 g/mol |
| IUPAC Name | methyl 10-(2,5-dioxopyrrol-1-yl)-9-methoxy-3-oxobenzo[f]chromene-2-carboxylate |
| Standard InChI | InChI=1S/C20H13NO7/c1-26-14-6-4-10-3-5-13-11(9-12(19(24)27-2)20(25)28-13)17(10)18(14)21-15(22)7-8-16(21)23/h3-9H,1-2H3 |
| Standard InChI Key | NLQBAJWAMARDBZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O |
| Canonical SMILES | COC1=C(C2=C(C=CC3=C2C=C(C(=O)O3)C(=O)OC)C=C1)N4C(=O)C=CC4=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator